molecular formula C23H29ClN4O3S B2802813 N-(3-chloro-2-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898451-31-5

N-(3-chloro-2-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2802813
CAS RN: 898451-31-5
M. Wt: 477.02
InChI Key: HOMMZSMNDQFJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H29ClN4O3S and its molecular weight is 477.02. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Compounds with structures similar to the mentioned compound have been synthesized through various chemical reactions, such as the Michael reaction, which allows for the creation of substituted cyclohexadienes and thieno[2,3-d]pyrimidine-4(3H)-thiones. These processes are critical for generating novel compounds with potential applications in scientific research (Dyachenko, Dyachenko, & Chernega, 2004). Additionally, the synthesis of cyclopenta[c]pyridine derivatives through reactions involving cyanothioacetamide showcases the versatility of these molecules in generating new chemical entities with possible research applications (Dotsenko, Krivokolysko, & Litvinov, 2008).

Potential Biological Activities

The exploration of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from compounds with similar structural elements has demonstrated significant anti-inflammatory and analgesic properties. These findings indicate the potential of these compounds to serve as COX-1/COX-2 inhibitors, offering insights into their possible applications in scientific research aimed at understanding and managing inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antitubercular Activities

Studies on pyrimidine-azitidinone analogues have revealed their antioxidant, in vitro antimicrobial, and antitubercular activities. Such research underscores the potential utility of these compounds in the development of new therapeutic agents against bacterial, fungal, and tuberculosis infections, further highlighting the significance of these chemical structures in medicinal chemistry and drug discovery efforts (Chandrashekaraiah et al., 2014).

Anticancer Potential

The synthesis and evaluation of novel thiazolidinone and acetidinone derivatives have demonstrated their potential as antimicrobial agents. This suggests that compounds with similar structural features may also possess significant biological activity, including potential anticancer properties, which could be pivotal for scientific research aimed at discovering new cancer therapies (Mistry, Desai, & Intwala, 2009).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN4O3S/c1-16-18(24)6-3-7-19(16)25-21(29)15-32-22-17-5-2-8-20(17)28(23(30)26-22)10-4-9-27-11-13-31-14-12-27/h3,6-7H,2,4-5,8-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMMZSMNDQFJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.